molecular formula C12H24N4O B13483795 4-(azetidin-3-yl)-N-butylpiperazine-1-carboxamide

4-(azetidin-3-yl)-N-butylpiperazine-1-carboxamide

Cat. No.: B13483795
M. Wt: 240.35 g/mol
InChI Key: POKWQGDUWVTNTK-UHFFFAOYSA-N
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Description

4-(azetidin-3-yl)-N-butylpiperazine-1-carboxamide is a heterocyclic compound that contains both azetidine and piperazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azetidin-3-yl)-N-butylpiperazine-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Green and cost-effective methods are preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(azetidin-3-yl)-N-butylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminium hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminium hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield reduced forms of the compound .

Scientific Research Applications

4-(azetidin-3-yl)-N-butylpiperazine-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(azetidin-3-yl)-N-butylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(azetidin-3-yl)-N-butylpiperazine-1-carboxamide is unique due to the combination of azetidine and piperazine rings in its structure. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

Molecular Formula

C12H24N4O

Molecular Weight

240.35 g/mol

IUPAC Name

4-(azetidin-3-yl)-N-butylpiperazine-1-carboxamide

InChI

InChI=1S/C12H24N4O/c1-2-3-4-14-12(17)16-7-5-15(6-8-16)11-9-13-10-11/h11,13H,2-10H2,1H3,(H,14,17)

InChI Key

POKWQGDUWVTNTK-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)N1CCN(CC1)C2CNC2

Origin of Product

United States

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